molecular formula C19H24ClNO3 B13099510 tert-Butyl 4-chloro-5-methyl-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate

tert-Butyl 4-chloro-5-methyl-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate

Cat. No.: B13099510
M. Wt: 349.8 g/mol
InChI Key: QAZRWKBWSUDMJQ-UHFFFAOYSA-N
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Description

tert-Butyl 4-chloro-5-methyl-3-oxo-2,3-dihydrospiro[indene-1,4’-piperidine]-1’-carboxylate is a complex organic compound featuring a spirocyclic structure. This compound is notable for its unique arrangement of functional groups, which include a tert-butyl ester, a chloro substituent, and a ketone group. The spirocyclic framework is a key structural motif in many biologically active molecules, making this compound of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-chloro-5-methyl-3-oxo-2,3-dihydrospiro[indene-1,4’-piperidine]-1’-carboxylate typically involves multiple steps, starting from readily available precursors One common approach is the cyclization of a suitable indene derivative with a piperidine moiety under acidic or basic conditions

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are selected to maximize yield and minimize waste, and continuous flow reactors may be employed to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-chloro-5-methyl-3-oxo-2,3-dihydrospiro[indene-1,4’-piperidine]-1’-carboxylate can undergo various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to replace the chloro group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ketone group can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups in place of the chloro substituent.

Scientific Research Applications

tert-Butyl 4-chloro-5-methyl-3-oxo-2,3-dihydrospiro[indene-1,4’-piperidine]-1’-carboxylate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly those with spirocyclic structures.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.

    Industry: Used in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism by which tert-Butyl 4-chloro-5-methyl-3-oxo-2,3-dihydrospiro[indene-1,4’-piperidine]-1’-carboxylate exerts its effects depends on its specific interactions with molecular targets. The spirocyclic structure allows for unique binding interactions with enzymes or receptors, potentially inhibiting or activating specific pathways. The presence of the ketone and ester groups can also influence the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 4-chloro-5-methyl-3-oxo-2,3-dihydrospiro[indene-1,4’-piperidine]-1’-carboxylate: shares similarities with other spirocyclic compounds, such as spiro[indene-1,4’-piperidine] derivatives.

    Spirocyclic ketones: Compounds with similar spirocyclic frameworks but different substituents.

Uniqueness

The uniqueness of tert-Butyl 4-chloro-5-methyl-3-oxo-2,3-dihydrospiro[indene-1,4’-piperidine]-1’-carboxylate lies in its specific combination of functional groups and spirocyclic structure, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H24ClNO3

Molecular Weight

349.8 g/mol

IUPAC Name

tert-butyl 4-chloro-5-methyl-3-oxospiro[2H-indene-1,4'-piperidine]-1'-carboxylate

InChI

InChI=1S/C19H24ClNO3/c1-12-5-6-13-15(16(12)20)14(22)11-19(13)7-9-21(10-8-19)17(23)24-18(2,3)4/h5-6H,7-11H2,1-4H3

InChI Key

QAZRWKBWSUDMJQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)C3(CCN(CC3)C(=O)OC(C)(C)C)CC2=O)Cl

Origin of Product

United States

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